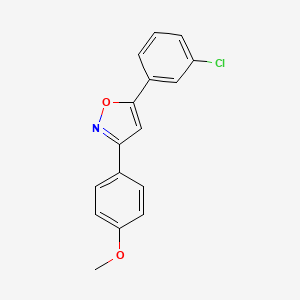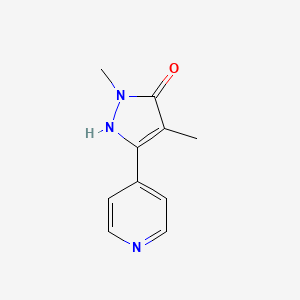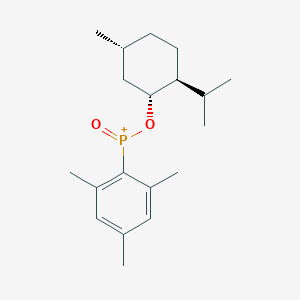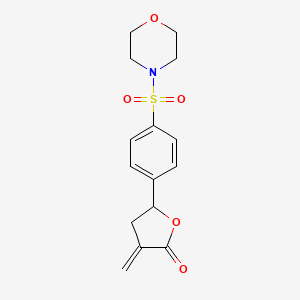
Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole: is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 3-chlorophenyl group and a 4-methoxyphenyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzonitrile with 4-methoxyphenylhydrazine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of specific substituents with new groups.
Scientific Research Applications
Chemistry: In chemistry, 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be studied for its potential biological activities. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: In medicine, 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
5-Phenylisoxazole: Lacks the chlorophenyl and methoxyphenyl groups, resulting in different chemical and biological properties.
3-(4-Methoxyphenyl)isoxazole: Similar structure but lacks the chlorophenyl group, affecting its reactivity and applications.
5-(3-Chlorophenyl)isoxazole: Contains the chlorophenyl group but lacks the methoxyphenyl group, leading to different properties.
Uniqueness: 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole is unique due to the presence of both the 3-chlorophenyl and 4-methoxyphenyl groups. These substituents confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
76112-09-9 |
|---|---|
Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C16H12ClNO2/c1-19-14-7-5-11(6-8-14)15-10-16(20-18-15)12-3-2-4-13(17)9-12/h2-10H,1H3 |
InChI Key |
QTCBNQKPTHAABW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole](/img/structure/B12903154.png)






![Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12903182.png)

![3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12903192.png)




